Homosalate

Catalog No.
S530056
CAS No.
118-56-9
M.F
C16H22O3
M. Wt
262.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Homosalate

CAS Number

118-56-9

Product Name

Homosalate

IUPAC Name

(3,3,5-trimethylcyclohexyl) 2-hydroxybenzoate

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

InChI

InChI=1S/C16H22O3/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3

InChI Key

WSSJONWNBBTCMG-UHFFFAOYSA-N

SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O

Solubility

Insoluble (<1 mg/ml at 79 °F) (NTP, 1992)

Synonyms

3,3,5-trimethylcyclohexyl salicylate, homosalate

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O

Description

The exact mass of the compound Homosalate is 262.1569 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (<1 mg/ml at 79° f) (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758908. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Cosmetics - Sunscreening Agents - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning; Uv absorber; Uv filter. However, this does not mean our product can be used or applied in the same or a similar way.

Effectiveness as a UVB Absorber

Homosalate is a UVB absorber, meaning it absorbs ultraviolet B radiation, the primary wavelength responsible for sunburn. Studies have demonstrated its efficacy in absorbing UVB rays. A 2010 study published in the International Journal of Pharmaceutics found that Homosalate, in combination with other sunscreen ingredients, provided broad-spectrum protection against UVB rays [].

Homosalate is an organic compound classified as a salicylate, specifically an ester formed from salicylic acid and 3,3,5-trimethylcyclohexanol. Its chemical formula is C16H22O3C_{16}H_{22}O_{3}, and it is primarily utilized as a chemical ultraviolet filter in sunscreens. Homosalate effectively absorbs short-wave ultraviolet B rays, which are known to cause DNA damage and increase the risk of skin cancer. This compound is notable for its hydrophobic properties, which prevent it from dissolving in water, making it suitable for topical applications in various sunscreen formulations .

Homosalate acts as a sunscreen by absorbing UV radiation. Upon absorbing a UV photon, the salicylic acid moiety undergoes electronic excitation. This excited state energy is then dissipated harmlessly as heat, protecting the skin from the damaging effects of UV radiation [].

While homosalate is generally considered safe for topical use in sunscreens, some potential concerns exist:

  • Endocrine disruption: In vitro studies suggest homosalate may exhibit weak hormonal activity, potentially disrupting androgen and estrogen receptors []. However, in vivo evidence for such effects in humans is lacking [].
  • Environmental impact: Studies suggest homosalate can be absorbed through skin and potentially contaminate water bodies through swimming or washing sunscreen off []. The impact of this environmental contamination on aquatic ecosystems requires further investigation.
Under different conditions:

  • Esterification: It is synthesized via Fischer–Speier esterification between salicylic acid and 3,3,5-trimethylcyclohexanol .
  • Degradation: Homosalate is subject to abiotic hydrolysis and can degrade rapidly in environmental conditions. The estimated half-life at neutral pH (7) is approximately 215 hours at 25°C. At pH levels of 4 and 9, the half-lives are 210 hours and 69.7 hours, respectively .
  • Chlorination: In the presence of free chlorine, homosalate reacts to form chlorinated derivatives such as monochloro-homosalate and dichloro-homosalate .

The primary method for synthesizing homosalate is through Fischer–Speier esterification. This process involves the reaction of salicylic acid with 3,3,5-trimethylcyclohexanol in the presence of an acid catalyst. The reaction typically requires controlled temperature and pressure to optimize yield and purity .

Homosalate is predominantly used in:

  • Sunscreens: It is a common ingredient in many sunscreen formulations due to its ability to absorb UVB radiation. Approximately 45% of sunscreens available in the U.S. contain homosalate .
  • Cosmetic Products: Beyond sunscreens, it may be found in various cosmetic products aimed at protecting skin from UV exposure .

Research has highlighted potential interactions of homosalate with other chemical entities:

  • Hormonal Disruption: While there are concerns regarding its potential endocrine-disrupting effects, extensive studies have not confirmed significant adverse effects in humans. Regulatory bodies have called for further investigation into its safety profile .
  • Skin Penetration: Studies indicate that homosalate can penetrate the skin barrier but does not accumulate significantly in systemic circulation .

Homosalate shares similarities with several other compounds used as UV filters. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructurePrimary UseUnique Features
HomosalateC₁₆H₂₂O₃SunscreenAbsorbs UVB rays; hydrophobic
OxybenzoneC₁₄H₁₀O₃SunscreenBroad-spectrum UV filter; potential allergen
OctinoxateC₁₄H₁₈O₂SunscreenAbsorbs UVB rays; can cause allergic reactions
OctisalateC₁₄H₂₆O₂SunscreenEnhances stability of other UV filters
AvobenzoneC₂₁H₂₃O₃SunscreenBroad-spectrum UVA filter; more stable under sunlight

Homosalate's unique hydrophobic nature allows it to provide effective sun protection while minimizing water solubility, which is crucial for maintaining efficacy in topical applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

3,3,5-trimethylcyclohexylsalicylate appears as viscous or light yellow to slightly tan liquid or oil. (NTP, 1992)

XLogP3

5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

262.15689456 g/mol

Monoisotopic Mass

262.15689456 g/mol

Boiling Point

322 to 329 °F at 760 mmHg (NTP, 1992)

Flash Point

greater than 200 °F (NTP, 1992)

Heavy Atom Count

19

Density

1.045 at 77 °F (NTP, 1992) - Denser than water; will sink

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V06SV4M95S

GHS Hazard Statements

Aggregated GHS information provided by 158 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 109 of 158 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 49 of 158 companies with hazard statement code(s):;
H315 (77.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (77.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (77.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (22.45%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

As ingredient in many sunscreen for protection against sunburn, skin aging and skin cancer.

Pharmacology

Acts as UV filters.

MeSH Pharmacological Classification

Sunscreening Agents

Mechanism of Action

Homosalate has the ability to convert incident ultraviolet radiation into less damaging infrared radiation (heat).

Pictograms

Irritant

Irritant

Other CAS

118-56-9

Absorption Distribution and Excretion

For local use only, no systemic absorption.

Metabolism Metabolites

For local use only, no systemic absorption.

Wikipedia

Homosalate
Parahexyl

Biological Half Life

For local use only, no systemic absorption.

Use Classification

Fragrance Ingredients
Cosmetics -> Skin conditioning; Uv absorber; Uv filte

General Manufacturing Information

Benzoic acid, 2-hydroxy-, 3,3,5-trimethylcyclohexyl ester: ACTIVE

Dates

Modify: 2023-08-15
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2: Wang Y, Marling SJ, Plum LA, DeLuca HF. Salate derivatives found in sunscreens block experimental autoimmune encephalomyelitis in mice. Proc Natl Acad Sci U S A. 2017 Aug 8;114(32):8528-8531. doi: 10.1073/pnas.1703995114. Epub 2017 Jul 24. PubMed PMID: 28739922; PubMed Central PMCID: PMC5559021.
3: Yang C, Lim W, Bazer FW, Song G. Homosalate aggravates the invasion of human trophoblast cells as well as regulates intracellular signaling pathways including PI3K/AKT and MAPK pathways. Environ Pollut. 2018 Dec;243(Pt B):1263-1273. doi: 10.1016/j.envpol.2018.09.092. Epub 2018 Sep 21. PubMed PMID: 30267922.
4: Jiménez-Díaz I, Molina-Molina JM, Zafra-Gómez A, Ballesteros O, Navalón A, Real M, Sáenz JM, Fernández MF, Olea N. Simultaneous determination of the UV-filters benzyl salicylate, phenyl salicylate, octyl salicylate, homosalate, 3-(4-methylbenzylidene) camphor and 3-benzylidene camphor in human placental tissue by LC-MS/MS. Assessment of their in vitro endocrine activity. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Oct 1;936:80-7. doi: 10.1016/j.jchromb.2013.08.006. Epub 2013 Aug 8. PubMed PMID: 24004914.
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